molecular formula C15H24ClNO B1397507 3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219972-76-5

3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1397507
CAS No.: 1219972-76-5
M. Wt: 269.81 g/mol
InChI Key: TVTHKTKZYXBBOV-UHFFFAOYSA-N
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Description

3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound with the CAS number 1219972-76-5 . It has a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl group through a methylene bridge . The phenyl group is substituted at the 2-position with a sec-butyl group .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anti-inflammatory Properties : A study by Ikuta et al. (1987) explored the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which demonstrated potent anti-inflammatory and analgesic properties. These compounds, closely related in structure to 3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride, were found to have comparable anti-inflammatory effects to indomethacin but with reduced ulcerogenic effects, indicating potential for clinical application as anti-inflammatory drugs (Ikuta et al., 1987).

Chemical Synthesis and Catalysis

  • Catalysis in Epoxidation Reactions : Qian et al. (2014) synthesized novel heterobimetallic complexes using a chiral phenoxy-functionalized prolinolate, structurally related to this compound. These complexes were highly effective in catalyzing the epoxidation of α,β-unsaturated ketones, a crucial reaction in organic synthesis (Qian et al., 2014).

Biological and Medicinal Chemistry

  • Insecticidal and Anti-Juvenile-Hormone Activity : Cantín et al. (1999) reported the isolation and synthesis of compounds structurally similar to this compound, which showed significant insecticidal activity and anti-juvenile-hormone effects. This highlights the potential use of these compounds in agricultural applications (Cantín et al., 1999).

Antimicrobial Applications

  • Antimicrobial Properties : Research by Mickevičienė et al. (2015) focused on synthesizing N-Substituted-β-amino acid derivatives containing a pyrrolidine moiety. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Mickevičienė et al., 2015).

Redox Properties and Antioxidant Applications

  • Redox Properties and Potential Antioxidant Use : Osipova et al. (2011) studied the redox properties of pyrrolidine derivatives containing a sterically hindered phenol fragment. The findings suggest these compounds, closely related to this compound, could be useful as antioxidant agents (Osipova et al., 2011).

Safety and Hazards

The safety data sheet for 3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

Properties

IUPAC Name

3-[(2-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-11-13-8-9-16-10-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTHKTKZYXBBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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